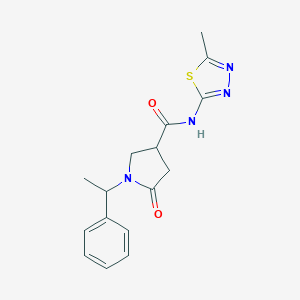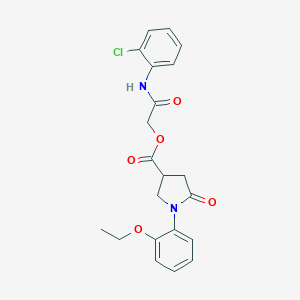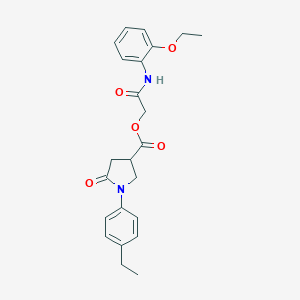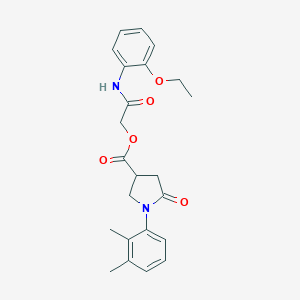![molecular formula C25H27NO4 B270949 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)
2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in different research areas.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate is not fully understood. However, it is believed that this compound interacts with specific receptors in the body, leading to various physiological effects. This compound has been shown to have anti-inflammatory and analgesic properties, which may be attributed to its ability to inhibit certain enzymes and cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been studied for its potential to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the development of new pain-relieving drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate in lab experiments is its unique properties, which make it suitable for use in various research areas. This compound is relatively easy to synthesize and can be purified through various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound may have adverse effects on living organisms, making it important to handle with care.
Future Directions
There are several future directions for the research and development of 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate. One potential direction is the development of new drugs based on this compound. This compound has shown promising results in the treatment of various diseases, including cancer and inflammation. Additionally, this compound may have potential applications in the field of organic electronics and photovoltaics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Synthesis Methods
The synthesis of 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate involves the reaction of 3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid with 2-(2,3-dimethylanilino)-2-oxoethyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods.
Scientific Research Applications
2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate has shown promising results in various scientific research applications. This compound has been used in the development of new drugs, including anti-inflammatory and anti-cancer agents. It has also been used in the synthesis of novel materials, including polymers and nanoparticles. Additionally, this compound has been studied for its potential applications in organic electronics and photovoltaics.
properties
Molecular Formula |
C25H27NO4 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 2-benzoylbicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C25H27NO4/c1-15-7-6-10-20(16(15)2)26-21(27)14-30-25(29)23-19-12-11-18(13-19)22(23)24(28)17-8-4-3-5-9-17/h3-10,18-19,22-23H,11-14H2,1-2H3,(H,26,27) |
InChI Key |
XKSIOJNHGNZOFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2C3CCC(C3)C2C(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2C3CCC(C3)C2C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270866.png)



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)